Diploptene
Overview
Description
Diploptene is a type of sesterterpene, derived from geranylfarnesol pyrophosphate and contains 25 carbon atoms . These lipids were first isolated from insect protective waxes and fungal sources, and are now known to be widespread. They have been isolated from terrestrial fungi, lichens, higher plants, insects, and various marine organisms . They exhibit diverse biological properties such as anti-inflammatory, cytotoxic, anticancer, antimicrobial, and anti-biofilm activities .
Molecular Structure Analysis
Diploptene is a pentacyclic triterpenoid with the same hydrocarbon skeleton as the compound hopane . It is also known as C30 hopanoids . The structure of Diploptene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Physical And Chemical Properties Analysis
Diploptene is a type of lipid that is known to modulate the fluidity and permeability of membranes . It is also known to exhibit diverse biological properties such as anti-inflammatory, cytotoxic, anticancer, antimicrobial, and anti-biofilm activities .
Scientific Research Applications
Methane Oxidation
Diploptene has been identified as a methanotrophic biomarker . This means it is used to identify bacteria that oxidize methane, a potent greenhouse gas. The presence of Diploptene with low δ13C values suggests that methane oxidation is widespread .
Sediment Analysis
The isotopic signal of bacterial biomarkers, such as Diploptene, in sediments has been used to identify contemporary ocean-floor methane seeps . This helps in understanding the methane cycle in marine environments.
Climate Change Studies
Diploptene is used in climate change studies to identify periods of enhanced methane production in the geological record . For example, it has been used to study the Paleocene-Eocene Thermal Maximum (PETM), a period of rapid warming about 55 million years ago .
Thermokarst Lake Studies
In thermokarst lakes, which are lakes formed by the thawing of permafrost, Diploptene is used to study the methane emissions . The isotopic signal of Diploptene can potentially be used to assess temporal changes in lake emissions through the Holocene via the sedimentary biomarker record .
Organic Carbon Substrate Studies
The variation in δ13C values of Diploptene in different areas may reflect the patchy distribution of substrate and/or Methane Oxidising Bacteria (MOB) within the sediments . This can provide insights into the types of organic carbon substrates available in different environments.
Greenhouse Gas Flux Studies
Diploptene is used in studies related to the greenhouse gas flux to the atmosphere . For example, methane that originates from organic matter decomposition in thermokarst lakes contributes to the greenhouse gas flux .
Future Directions
Mechanism of Action
Target of Action:
Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .
Mode of Action:
- Hsp90 Interaction : Diploptene interacts with the TPR2a domain of Hsp90. This interaction facilitates the progression of intermediate receptor complexes containing Hsp70, ultimately leading to the maturation of steroid receptors .
Biochemical Pathways:
Diploptene’s action involves several steps:
- Full Hormone Binding : Only when the receptor has fully assembled with Hsp90 and p23 does it attain full hormone binding ability .
Pharmacokinetics (ADME Properties):
properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJYBYNZMZKX-PYQRSULMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936540 | |
Record name | Hop-22(29)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1615-91-4 | |
Record name | Diploptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diploptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hop-22(29)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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